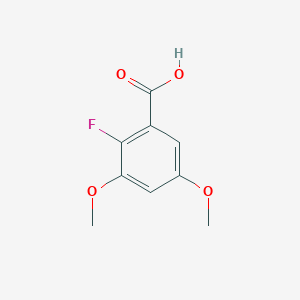

2-Fluoro-3,5-dimethoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXGLFJDVUJJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593837 | |

| Record name | 2-Fluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651734-59-7 | |

| Record name | 2-Fluoro-3,5-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651734-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 3,5 Dimethoxybenzoic Acid and Analogues

Established Synthetic Routes and Precursors

Established routes to 2-Fluoro-3,5-dimethoxybenzoic acid and its analogues typically rely on a foundational understanding of aromatic substitution patterns and the directing effects of existing substituents. The synthesis generally begins with a more readily available, simpler aromatic precursor, which is then elaborated through a series of sequential reactions.

Carboxylic Acid Functionalization Strategies

The carboxylic acid group is a cornerstone of the molecular structure and a key player in synthetic strategies. In many approaches, the benzoic acid moiety is either present in the starting material or is formed from a precursor functional group.

A common precursor for the dimethoxy-substituted ring system is 3,5-dihydroxybenzoic acid. The synthesis of the target compound's core structure, 3,5-dimethoxybenzoic acid, can be achieved by methylating this dihydroxy precursor.

However, the most critical role of the carboxylic acid group in modern synthesis is as a directing group. The development of directed ortho-metalation (DoM) has provided a powerful tool for functionalizing the position directly adjacent (ortho) to the carboxyl group. rsc.orgorganic-chemistry.org In this strategy, the acidic proton of the carboxylic acid is first removed by a base, and then a second, stronger base (typically an organolithium reagent) removes a proton from the C-2 position. This is possible because the initial carboxylate group coordinates to the lithium cation, directing the deprotonation to the adjacent site. This forms a dianion intermediate which can then react with a suitable electrophile to introduce a substituent at the C-2 position with high regioselectivity. rsc.orgnih.gov This method avoids the statistical mixtures often obtained with classical electrophilic aromatic substitution on activated ring systems.

Halogenation and Alkoxylation Techniques

The introduction of the two methoxy (B1213986) groups (alkoxylation) and the fluorine atom (halogenation) are defining steps in the synthesis.

Alkoxylation: The methoxy groups are typically installed via a Williamson ether synthesis. Starting from a precursor with hydroxyl groups, such as 3,5-dihydroxybenzoic acid, a base is used to deprotonate the phenolic hydroxyls, which then act as nucleophiles to displace a leaving group from a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide.

Halogenation: The introduction of the fluorine atom ortho to the carboxylic acid on a dimethoxy-substituted ring is the key challenge. Direct electrophilic fluorination of 3,5-dimethoxybenzoic acid would likely lead to a mixture of products due to the activating and directing effects of the methoxy groups. Therefore, a more controlled method is required. The directed ortho-metalation strategy provides the solution. organic-chemistry.orgnih.gov After the formation of the C-2 lithiated intermediate, an electrophilic fluorinating agent is introduced. wikipedia.org Reagents containing a weakened nitrogen-fluorine (N-F) bond are commonly employed for this purpose, as they are safer and more manageable than elemental fluorine. wikipedia.orgsigmaaldrich.com Examples of such reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. sigmaaldrich.com The carbon nucleophile (the lithiated ring) attacks the electrophilic fluorine atom, displacing the nitrogen-containing portion of the reagent and yielding the desired 2-fluoro-substituted benzoic acid. wikipedia.org

Multi-Step Synthesis Approaches

The synthesis of this compound is inherently a multi-step process where the order of reactions is critical to success. google.com A plausible and efficient synthetic sequence can be constructed based on the principles of directed metalation.

A general multi-step approach is outlined below:

Alkoxylation: The synthesis begins with a commercially available precursor, 3,5-dihydroxybenzoic acid. This is treated with a methylating agent (e.g., dimethyl sulfate) in the presence of a base (e.g., potassium carbonate) to form the key intermediate, 3,5-dimethoxybenzoic acid.

Directed ortho-Metalation and Fluorination: The 3,5-dimethoxybenzoic acid is then subjected to directed ortho-metalation. It is treated with a strong base system, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). rsc.orgorganic-chemistry.org This selectively removes the proton at the C-2 position. The resulting lithiated species is then quenched with an electrophilic fluorinating agent like NFSI to install the fluorine atom, yielding the final product, this compound. wikipedia.org

This sequence is advantageous because it uses the directing power of the native carboxylic acid functional group to control the regiochemistry of the challenging fluorination step. google.com

Advanced Synthesis Technologies and Process Optimization

To improve the viability of synthetic routes for complex molecules like this compound, research focuses on enhancing efficiency, selectivity, and safety.

Development of Efficient and Selective Reaction Protocols

The primary goal in developing synthetic protocols is to maximize the yield of the desired product while minimizing side reactions and purification steps. The directed ortho-metalation (DoM) of unprotected benzoic acids represents a highly efficient and regioselective protocol. organic-chemistry.orgnih.gov It allows for the direct functionalization of the C-2 position, which is often difficult to achieve through other means, especially in the presence of other activating groups. nih.gov The selectivity of the DoM reaction is typically very high, often leading exclusively to the ortho-lithiated species, which ensures that the subsequent reaction with the electrophile occurs at the correct position. rsc.orgorganic-chemistry.org

Further optimization of this protocol involves fine-tuning reaction conditions:

Base Selection: The choice of the organolithium base and additives like TMEDA is crucial for achieving high efficiency. organic-chemistry.org

Temperature Control: These reactions are performed at very low temperatures (typically -78 °C) to ensure the stability of the highly reactive lithiated intermediates and prevent side reactions.

Electrophile Choice: The selection of a suitable electrophilic fluorinating agent that reacts cleanly and efficiently with the organolithiate is essential for a high yield of the final product. sigmaaldrich.com

Role of Catalysis in Synthesis

While the most direct proposed route to this compound relies on stoichiometric organolithium reagents, the broader field of aromatic synthesis heavily involves catalysis. For instance, palladium-catalyzed cross-coupling reactions are workhorses for creating carbon-carbon and carbon-heteroatom bonds. nih.gov

In the context of synthesizing substituted benzoic acids, catalytic methods could be envisioned as alternatives, although they may be less direct for this specific target. For example, a catalytic C-H activation/functionalization approach could theoretically be used to install the fluorine atom. nih.gov These methods, often employing palladium, rhodium, or iridium catalysts, can use a directing group (like the carboxylic acid) to guide a C-H bond cleavage and subsequent functionalization at a specific position. nih.gov However, the direct catalytic ortho-fluorination of a substrate like 3,5-dimethoxybenzoic acid remains a significant challenge, and the directed metalation pathway is often more established and reliable for this type of transformation. organic-chemistry.orgnih.gov

Optimization of Reaction Conditions: A Statistical and Mechanistic Approach

The synthesis of this compound typically involves the introduction of a fluorine atom onto a dimethoxybenzoic acid scaffold. A key challenge in this synthesis is controlling the regioselectivity of the fluorination and maximizing the yield, which necessitates a careful optimization of reaction conditions. Modern synthetic chemistry increasingly relies on statistical methods, such as Design of Experiments (DoE), to systematically explore the effects of multiple variables on a reaction's outcome.

A plausible synthetic route involves the electrophilic fluorination of 3,5-dimethoxybenzoic acid. The mechanism of electrophilic fluorination of aromatic compounds often proceeds through a polar S_EAr pathway, where the decomposition of the Wheland intermediate is typically not the rate-determining step. researchgate.netresearchgate.net Kinetic isotope effect studies on similar aromatic fluorinations have shown small kH/kD values (0.86–1.00), supporting this mechanism. researchgate.netresearchgate.net

Key Parameters for Optimization:

A statistical approach to optimizing the synthesis would involve the systematic variation of several key parameters:

Fluorinating Agent: A variety of electrophilic fluorinating reagents of the N-F class are available, such as Selectfluor®. researchgate.netacs.org The choice of reagent can significantly impact reactivity and selectivity.

Catalyst: While some fluorinations can proceed without a catalyst, others benefit from the use of Lewis acids or other promoters. For instance, palladium-catalyzed ortho-C-H fluorination of benzoic acid has been explored, though it presents challenges. ecust.edu.cn

Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reagents and stabilize intermediates, thereby affecting reaction rates and yields.

Temperature: Reaction temperature is a critical parameter that affects reaction kinetics and the formation of byproducts.

Concentration: The concentration of reactants can influence the reaction order and the relative rates of desired and undesired pathways.

Hypothetical Optimization Study:

A Response Surface Methodology (RSM) could be employed to model the relationship between these parameters and the yield of this compound. A hypothetical central composite design might explore the following ranges:

| Parameter | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 100 |

| Catalyst Loading (mol%) | 1 | 10 |

| Reagent Equivalence | 1.1 | 2.0 |

| Reaction Time (h) | 2 | 24 |

By analyzing the results of such a study, a predictive model could be developed to identify the optimal conditions for maximizing the yield and purity of the target compound. Mechanistic understanding, for instance, knowing that the reaction proceeds via an electrophilic aromatic substitution, would inform the selection of these parameters and the interpretation of the statistical analysis. researchgate.net

Green Chemistry Principles in Synthetic Design

The principles of green chemistry provide a framework for designing more sustainable chemical processes. instituteofsustainabilitystudies.comnih.govpnas.orgrsc.org The application of these principles to the synthesis of this compound can lead to significant reductions in environmental impact and improved process efficiency. mdpi.comewadirect.comispe.orgpfizer.comblazingprojects.comblazingprojects.com

Key Green Chemistry Considerations:

Atom Economy: The ideal synthesis would maximize the incorporation of all starting materials into the final product. ispe.org For the fluorination of 3,5-dimethoxybenzoic acid, the choice of a fluorinating agent that results in benign byproducts is crucial.

Use of Safer Solvents and Auxiliaries: Traditional solvents in organic synthesis are often volatile and hazardous. The pharmaceutical industry is increasingly adopting "green solvents" like water, ethanol, or glycerol. mdpi.com The selection of a solvent for the synthesis of this compound should prioritize low toxicity, biodegradability, and recyclability.

Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov The optimization studies mentioned previously can help identify conditions that allow for lower reaction temperatures without compromising yield.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of atom economy and waste reduction. ispe.org Exploring catalytic C-H activation and fluorination would be a key green chemistry goal for this synthesis. ecust.edu.cn

Renewable Feedstocks: While the immediate precursors to this compound are likely derived from petrochemical sources, a long-term green chemistry objective would be to source starting materials from renewable biomass. ewadirect.comblazingprojects.com

Potential Green Synthetic Routes:

A greener synthesis of this compound could involve biocatalysis, where enzymes are used to perform specific transformations with high selectivity and under mild conditions. mdpi.com Although not yet reported for this specific compound, the development of engineered enzymes for selective aromatic fluorination is an active area of research.

Another approach would be the use of continuous flow synthesis. ispe.org This technique allows for better control over reaction parameters, improved safety, and can lead to higher yields and purity with reduced waste generation compared to traditional batch processes.

The following table summarizes how green chemistry principles could be applied to a hypothetical synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Prevention | Optimize reaction to minimize byproduct formation. |

| Atom Economy | Utilize catalytic fluorination methods. |

| Less Hazardous Chemical Syntheses | Employ non-toxic fluorinating agents and catalysts. |

| Designing Safer Chemicals | The final product's application would determine its inherent safety. |

| Safer Solvents and Auxiliaries | Use of water, supercritical CO2, or biodegradable solvents. mdpi.com |

| Design for Energy Efficiency | Develop a synthesis that proceeds at or near ambient temperature. nih.gov |

| Use of Renewable Feedstocks | Investigate biosynthetic routes from renewable sources for the benzoic acid core. ewadirect.comblazingprojects.com |

| Reduce Derivatives | Avoid protecting groups through selective C-H functionalization. |

| Catalysis | Employ highly efficient and recyclable catalysts. ispe.org |

| Design for Degradation | Consider the environmental fate of the molecule after its intended use. |

| Real-time analysis for Pollution Prevention | Use of in-situ monitoring techniques to control the reaction and prevent excursions. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of explosions or fires. |

Structural Characterization and Spectroscopic Investigations

Advanced Spectroscopic Methods for Structure Elucidation

Advanced spectroscopic methods provide a powerful toolkit for the detailed structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy offer complementary information regarding the connectivity of atoms, the chemical environment of nuclei, and the vibrational modes of functional groups, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of the constituent atoms. For 2-Fluoro-3,5-dimethoxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is required for a comprehensive structural assignment.

While specific experimental spectra for this compound are not widely available in the public domain, the expected spectral data can be reliably predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the carboxylic acid proton.

Aromatic Protons: The benzene (B151609) ring has two protons at the C4 and C6 positions. Due to the substitution pattern, these protons are not chemically equivalent. The proton at C4 would likely appear as a doublet, split by the adjacent fluorine atom. The proton at C6 would also be expected to appear as a doublet, with a smaller coupling constant due to the meta-coupling with the fluorine atom. The chemical shifts for these aromatic protons are expected in the range of δ 6.5-7.5 ppm.

Methoxy Protons: The two methoxy groups at the C3 and C5 positions are chemically distinct. Therefore, two separate singlets are expected, each integrating to three protons. These signals would likely appear in the region of δ 3.8-4.0 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift, generally above δ 10 ppm, and its exact position can be influenced by the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | >10 | br s | - |

| Ar-H (C4) | 6.5 - 7.5 | d | ~8-10 (³JH-F) |

| Ar-H (C6) | 6.5 - 7.5 | d | ~2-3 (⁴JH-F) |

| OCH₃ (C3) | 3.8 - 4.0 | s | - |

| OCH₃ (C5) | 3.8 - 4.0 | s | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts will be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy groups. The carbon atoms directly bonded to the fluorine will exhibit coupling (¹JC-F), and other carbons may show smaller couplings (ⁿJC-F).

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The six aromatic carbons will appear in the region of δ 100-160 ppm. The carbon bearing the fluorine atom (C2) will show a large one-bond C-F coupling constant. The carbons adjacent to the fluorine and methoxy groups will also have their chemical shifts significantly influenced.

Methoxy Carbons: The two methoxy carbons are expected to have chemical shifts in the range of δ 55-65 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-F (C2) | 150 - 160 (d, ¹JC-F ≈ 240-260 Hz) |

| C-OCH₃ (C3) | 150 - 160 |

| C-H (C4) | 100 - 110 |

| C-OCH₃ (C5) | 155 - 165 |

| C-H (C6) | 100 - 110 |

| C-COOH (C1) | 115 - 125 |

| OCH₃ (C3) | 55 - 65 |

| OCH₃ (C5) | 55 - 65 |

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely be a multiplet due to coupling with the adjacent aromatic protons. Based on data for similar fluorinated aromatic compounds, the chemical shift is expected to be in the range of -110 to -140 ppm relative to a standard such as CFCl₃. For instance, the ¹⁹F NMR chemical shift for 3-fluorobenzoic acid is reported to be around -114 ppm. rsc.org

X-ray Diffraction Studies for Solid-State Structure Determination

Single Crystal X-ray Diffraction

Without access to peer-reviewed studies detailing these analyses for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Molecular Packing and Intermolecular Interactions

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data regarding the molecular packing and intermolecular interactions of this compound could be located. Detailed crystallographic studies, which would provide insights into the three-dimensional arrangement of the molecules in the solid state and the nature of their non-covalent interactions, such as hydrogen bonding and van der Waals forces, are not available in the public domain.

Other Advanced Characterization Techniques (e.g., Elemental Analysis, Thermogravimetric Analysis (TGA))

Similarly, a thorough review of available resources did not yield any published data from elemental analysis or thermogravimetric analysis (TGA) for this compound. Elemental analysis would provide the experimental percentage composition of elements (Carbon, Hydrogen, etc.), which is crucial for confirming the empirical formula of a synthesized compound. Thermogravimetric analysis would offer information on the thermal stability and decomposition profile of the compound. The absence of this information in the literature prevents a detailed discussion of these characterization aspects.

Computational Chemistry and Theoretical Modeling of 2 Fluoro 3,5 Dimethoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of 2-Fluoro-3,5-dimethoxybenzoic acid. These calculations, governed by the principles of quantum mechanics, offer a detailed view of the molecule at the atomic and subatomic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to study various benzoic acid derivatives, providing reliable results for their geometric and electronic properties. nih.govniscpr.res.in

The first step in the computational study of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. For similar molecules, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide geometric parameters that are in good agreement with experimental data. niscpr.res.inresearchgate.net

Conformational analysis is also a critical aspect, especially concerning the orientation of the carboxylic acid group and the two methoxy (B1213986) groups relative to the benzene (B151609) ring. The rotational barriers and the preferred dihedral angles are determined to identify the most stable conformers. For substituted benzoic acids, it is common to find that the molecule may exist as a dimer in the solid state, connected by hydrogen bonds between the carboxylic acid groups. nih.gov

Below is an illustrative table of optimized geometric parameters that could be expected for this compound, based on typical values for related compounds.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-F | ~1.35 Å |

| C-O (methoxy) | ~1.36 Å | |

| C=O (carbonyl) | ~1.21 Å | |

| C-O (hydroxyl) | ~1.35 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-C-F | ~119° |

| C-C-O (methoxy) | ~115° / ~125° | |

| O=C-O | ~123° | |

| Dihedral Angle | C-C-C=O | ~0° or ~180° |

Note: These values are representative and would be precisely determined through specific DFT calculations for this compound.

The electronic properties of this compound are explored through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive. niscpr.res.in

The distribution of these orbitals provides insight into the reactive sites of the molecule. For instance, the HOMO is often localized on the electron-rich parts of the molecule, such as the methoxy groups and the benzene ring, while the LUMO may be centered on the electron-deficient regions, like the carboxylic acid group and the carbon atom attached to the fluorine.

A table of representative electronic properties is provided below:

| Property | Typical Calculated Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

| Dipole Moment | ~ 2.5 D |

Note: These values are illustrative and subject to the specific computational methods and basis sets used.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations are typically carried out at the same level of theory as the geometry optimization. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov

By comparing the calculated vibrational spectra with experimentally obtained spectra, a detailed assignment of the observed spectral bands can be made. This correlation helps in confirming the molecular structure and understanding the influence of the substituents on the vibrational modes of the benzoic acid scaffold. For example, the characteristic C=O stretching frequency of the carboxylic acid group is sensitive to its chemical environment and hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the this compound molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net

A representative table of NBO charges might look as follows:

| Atom | NBO Charge (e) |

| F | ~ -0.45 |

| O (carbonyl) | ~ -0.60 |

| O (hydroxyl) | ~ -0.65 |

| O (methoxy) | ~ -0.55 |

| C (attached to F) | ~ +0.30 |

| C (carbonyl) | ~ +0.75 |

Note: These charge values are illustrative examples of what NBO analysis could reveal.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single, isolated molecule, molecular dynamics (MD) simulations are employed to study the behavior of the molecule in a more realistic environment, such as in solution or in the solid state, over a period of time.

For substituted benzoic acids, MD simulations can be used to investigate their self-association in different solvents, which is crucial for understanding crystallization processes. ucl.ac.ukacs.org These simulations can reveal the preferred modes of interaction, such as the formation of hydrogen-bonded dimers or interactions with solvent molecules. ucl.ac.uk The simulations typically use a force field, such as the General Amber Force Field (GAFF), to describe the interactions between atoms. ucl.ac.uk

In the context of this compound, MD simulations could be utilized to study its aggregation behavior, its interaction with other molecules, or its dynamics at an interface. This would provide valuable information on its macroscopic properties and behavior in various chemical and biological systems.

Conformational Dynamics in Solution

The conformational landscape of this compound in a solution is governed by the rotational freedom around its single bonds, primarily the C-C bond linking the carboxylic acid group to the benzene ring and the C-O bonds of the methoxy groups. The interplay of steric hindrance and electronic interactions between the substituents dictates the preferred spatial arrangements of these functional groups.

Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanical calculations, are instrumental in exploring these conformational preferences. An MD simulation would model the movement of the molecule over time in a chosen solvent, providing insights into the dynamic equilibrium between different conformers. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the potential energy surface of the molecule as a function of the dihedral angles of the rotatable bonds. This allows for the identification of low-energy conformers and the energy barriers between them.

A systematic conformational search would likely reveal several stable or meta-stable conformers. The relative populations of these conformers in solution can be estimated using the Boltzmann distribution based on their calculated free energies.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 | Data Not Available in Literature | Data Not Available in Literature | Data Not Available in Literature |

| 2 | Data Not Available in Literature | Data Not Available in Literature | Data Not Available in Literature |

| 3 | Data Not Available in Literature | Data Not Available in Literature | Data Not Available in Literature |

This table illustrates the type of data that would be generated from a computational conformational analysis. The values are currently unavailable in published literature.

Intermolecular Interactions and Self-Association

The potential for this compound to form intermolecular interactions, particularly hydrogen bonds, is a key determinant of its physical properties and behavior in condensed phases. The carboxylic acid group is a classic hydrogen bond donor and acceptor, leading to the formation of dimeric structures, which are common for carboxylic acids. nih.gov

Beyond the strong hydrogen bonds of the carboxylic acid dimer, weaker interactions such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, can also contribute to the self-association of the molecule. The fluorine and methoxy substituents influence the electron distribution of the aromatic ring, which in turn affects the nature and strength of these weaker interactions.

Computational studies would typically employ DFT calculations with dispersion corrections to accurately model these non-covalent interactions. The binding energies of different dimeric and higher-order aggregate structures can be calculated to determine the most stable forms of self-association. The Quantum Theory of Atoms in Molecules (QTAIM) is a valuable tool for analyzing the electron density to identify and characterize these intermolecular bonds.

Table 2: Calculated Intermolecular Interaction Energies for this compound Dimers

| Dimer Configuration | Predominant Interaction Type | Binding Energy (kcal/mol) |

|---|---|---|

| Carboxylic Acid Dimer | O-H···O Hydrogen Bond | Data Not Available in Literature |

| Stacked Dimer | π-π Stacking | Data Not Available in Literature |

| T-shaped Dimer | C-H···π Interaction | Data Not Available in Literature |

This table represents the expected output from a computational analysis of intermolecular interactions. Specific data for this compound is not found in the current literature.

Thermochemical Property Prediction and Evaluation

The prediction of thermochemical properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and heat capacity (Cp) is a significant application of computational chemistry. nist.gov These properties are crucial for understanding the stability and reactivity of a compound.

High-level quantum chemical methods, such as G3 or G4 theory, are often employed for accurate thermochemical predictions. These composite methods combine calculations at different levels of theory and with different basis sets to achieve high accuracy. For larger molecules, DFT methods with appropriate functionals can also provide reliable estimates of thermochemical data. Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often used in conjunction with calculations to reduce systematic errors and improve the accuracy of the predicted values.

Table 3: Predicted Thermochemical Properties of this compound at 298.15 K

| Property | Predicted Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | Data Not Available in Literature | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Data Not Available in Literature | kJ/mol |

| Heat Capacity (Cp) | Data Not Available in Literature | J/(mol·K) |

This table shows the kind of thermochemical data that can be obtained through computational methods. Such data for this compound is not presently available in scientific literature.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions involving this compound. For instance, reactions such as electrophilic aromatic substitution or nucleophilic acyl substitution can be modeled to understand the detailed pathways and energetics.

By calculating the structures and energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. The influence of the fluorine and methoxy substituents on the reactivity and regioselectivity of the benzene ring can be rationalized by examining the electronic properties of the transition states and intermediates. masterorganicchemistry.com

Methods such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that a calculated transition state connects the correct reactants and products. The insights gained from these computational studies can be invaluable for optimizing reaction conditions and predicting the outcomes of new reactions.

Table 4: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Electrophilic Attack | TS1 | Data Not Available in Literature |

| Proton Transfer | TS2 | Data Not Available in Literature |

This table is an example of the data that would be generated in a computational study of a reaction mechanism. This information is not currently available in the literature for this compound.

Reactivity and Reaction Mechanisms of 2 Fluoro 3,5 Dimethoxybenzoic Acid

Impact of Fluoro and Dimethoxy Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring towards substitution reactions is significantly influenced by the electron-donating and electron-withdrawing effects of its substituents. In an electrophilic aromatic substitution (EAS) reaction, the aromatic ring acts as a nucleophile, while in a nucleophilic aromatic substitution (SNAr) reaction, it behaves as an electrophile. youtube.com The fluoro, dimethoxy, and carboxylic acid groups modulate the electron density of the ring and direct the position of incoming reagents.

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution depend on the nature of the substituents already present on the ring. Substituents are classified as either activating (increasing the reaction rate) or deactivating (decreasing the reaction rate) and as directors for the position of the incoming electrophile (ortho, para, or meta). youtube.comwikipedia.org

For 2-Fluoro-3,5-dimethoxybenzoic acid, the directing effects are as follows:

Methoxy (B1213986) groups (-OCH₃): These are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance.

Fluoro group (-F): Halogens are an exception; they are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. youtube.com

Carboxylic acid group (-COOH): This is a deactivating group and a meta-director due to its strong electron-withdrawing nature.

In this compound, the two available positions for substitution are C4 and C6. The powerful activating and directing effects of the two methoxy groups at positions 3 and 5 synergize to strongly direct incoming electrophiles to the C4 and C6 positions. The directing influence of these activators typically overrides the effects of the deactivating fluoro and carboxylic acid groups. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orglibretexts.org For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-Fluoro-3,5-dimethoxy-4-nitrobenzoic acid and 2-Fluoro-3,5-dimethoxy-6-nitrobenzoic acid. libretexts.org

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent (Position) | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -COOH (C1) | Electron-withdrawing | Deactivating | meta (to C3, C5) |

| -F (C2) | Inductively withdrawing, Resonantly donating | Deactivating | ortho, para (to C3, C5) |

| -OCH₃ (C3) | Inductively withdrawing, Resonantly donating | Activating | ortho, para (to C2, C4, C6) |

| -OCH₃ (C5) | Inductively withdrawing, Resonantly donating | Activating | ortho, para (to C4, C6) |

Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org This reaction is uncommon for simple aryl halides but becomes feasible when the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org

In this compound, the fluorine atom at C2 is a potential leaving group. Its reactivity in an SNAr reaction is influenced by the adjacent groups:

The carboxylic acid group at C1 is electron-withdrawing and is ortho to the fluorine, which helps to activate the ring for nucleophilic attack.

The methoxy group at C3 is electron-donating, which deactivates the ring towards nucleophilic attack.

Despite the deactivating effect of the C3-methoxy group, the presence of the ortho-carboxylic acid group can facilitate SNAr reactions under appropriate conditions. Studies on similar unprotected ortho-fluorobenzoic acids have shown that the fluoro group can be displaced by various nucleophiles, including organometallic reagents like Grignard or organolithium compounds, and amines. researchgate.net The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion. researchgate.net

Table 2: Feasibility of SNAr at the C2 Position

| Factor | Influence on SNAr | Rationale |

|---|---|---|

| Leaving Group | Favorable | Fluorine is a good leaving group for SNAr due to its high electronegativity. mdpi.com |

| -COOH at C1 (ortho) | Favorable | Electron-withdrawing group stabilizes the negative charge of the Meisenheimer intermediate. |

| -OCH₃ at C3 (ortho) | Unfavorable | Electron-donating group destabilizes the negative charge of the intermediate. |

| Overall | Possible | The activating effect of the COOH group can enable the reaction with strong nucleophiles. researchgate.net |

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is one of the most versatile functional groups in organic chemistry, capable of undergoing a wide range of transformations.

Esterification is the process of converting a carboxylic acid into an ester. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reversible equilibrium-driven process. For this compound, this reaction proceeds without affecting the other functional groups on the aromatic ring.

Table 3: Example Esterification of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 2-fluoro-3,5-dimethoxybenzoate |

| This compound | Ethanol (CH₃CH₂OH), H₂SO₄ (cat.) | Ethyl 2-fluoro-3,5-dimethoxybenzoate |

Amidation involves the formation of an amide from the carboxylic acid. Direct reaction with an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically first converted to a more reactive derivative, such as an acid chloride or an activated ester. Common activating agents include thionyl chloride (SOCl₂) to form the acid chloride, or peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). sigmaaldrich.comsigmaaldrich.com The activated intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide.

Table 4: General Pathways for Amidation

| Step 1: Activation | Intermediate | Step 2: Reaction with Amine (R-NH₂) | Final Product |

|---|---|---|---|

| Reaction with Thionyl Chloride (SOCl₂) | 2-Fluoro-3,5-dimethoxybenzoyl chloride | Reaction with R-NH₂ | N-alkyl-2-fluoro-3,5-dimethoxybenzamide |

| Reaction with HBTU, Base | Activated Ester | Reaction with R-NH₂ | N-alkyl-2-fluoro-3,5-dimethoxybenzamide |

Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. Lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are commonly used to achieve this reduction. The reaction converts the -COOH group to a -CH₂OH group, yielding (2-Fluoro-3,5-dimethoxyphenyl)methanol. The fluoro and methoxy substituents, as well as the aromatic ring itself, are typically inert to these conditions.

Oxidation: The carboxylic acid group is already at a high oxidation state and is resistant to further oxidation under standard conditions. The aromatic ring, while containing activating methoxy groups, is also somewhat protected by the deactivating fluoro and carboxylic acid groups. Strong oxidizing agents under harsh conditions would likely lead to the degradation and cleavage of the aromatic ring rather than a selective transformation.

Table 5: Summary of Reduction and Oxidation Reactions

| Reaction Type | Reagent | Expected Outcome |

|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | (2-Fluoro-3,5-dimethoxyphenyl)methanol |

| Reduction | Borane (BH₃·THF) followed by workup | (2-Fluoro-3,5-dimethoxyphenyl)methanol |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, heat) | Ring cleavage and decomposition |

Coupling Reactions and Derivatization Strategies

The presence of a carboxylic acid, a fluoro substituent, and two methoxy groups on the aromatic ring of this compound allows for a diverse range of chemical transformations. These include coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, as well as derivatization of the carboxylic acid moiety.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of biaryl structures. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reactivity of related fluorohalobenzenes provides insights into its potential. Generally, the carbon-halogen bond is the reactive site in these reactions. However, with a fluorine substituent, which forms a strong bond with carbon, harsher reaction conditions or specialized catalyst systems may be required for C-F bond activation. More commonly, the carboxylic acid would first be converted to a more reactive derivative, or the aromatic ring would be further functionalized with a more labile leaving group (e.g., bromine or iodine) to facilitate standard cross-coupling protocols.

The carboxylic acid group is a prime site for derivatization. Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, can be employed to produce the corresponding esters. For more sensitive substrates or to achieve higher yields, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are commonly used.

Similarly, the formation of amide bonds from this compound can be achieved through various methods. Activation of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, followed by reaction with a primary or secondary amine, is a classic and effective approach. Alternatively, peptide coupling reagents can facilitate the direct condensation of the carboxylic acid with an amine, offering milder reaction conditions and broader functional group tolerance.

Regioselectivity and Stereoselectivity in Reactions

The directing effects of the substituents on the aromatic ring of this compound play a crucial role in determining the regioselectivity of further functionalization, such as electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the methoxy groups are strong ortho-, para-directors. The carboxylic acid group is a meta-director and deactivating. The interplay of these electronic effects dictates the position of incoming electrophiles. For instance, in nitration or halogenation reactions, the electrophile would be expected to substitute at the positions activated by the methoxy groups and ortho to the fluorine, while avoiding the positions meta to the deactivating carboxyl group. The steric hindrance from the existing substituents would also influence the final regiochemical outcome.

Stereoselectivity becomes a key consideration when this compound or its derivatives are involved in reactions that create new chiral centers. For example, if the carboxylic acid is converted into an amide using a chiral amine, the resulting product would be a mixture of diastereomers if a new stereocenter is formed during a subsequent reaction. The inherent chirality of the amine could influence the stereochemical outcome of the reaction, potentially leading to a diastereoselective transformation. The development of asymmetric syntheses utilizing chiral auxiliaries derived from or attached to the 2-Fluoro-3,5-dimethoxybenzoyl scaffold would be a valuable strategy for controlling stereochemistry, though specific examples are not widely reported.

Applications As a Synthetic Building Block and Intermediate

Synthesis of Complex Organic Molecules

The unique combination of functional groups on the 2-fluoro-3,5-dimethoxybenzoic acid scaffold allows it to be employed in the synthesis of a wide range of complex organic molecules, from natural products and pharmaceuticals to specialized materials.

While direct incorporation of this compound into the total synthesis of a specific natural product is not extensively documented, its structure represents a motif present in fluorinated analogues of natural products. The introduction of fluorine into natural product scaffolds is a key strategy for creating derivatives with enhanced biological activity or modified properties. bath.ac.ukrsc.org Synthetic strategies often rely on the use of pre-functionalized, fluorinated building blocks to construct complex molecular targets. bath.ac.uk Compounds like this compound serve as potential precursors to the 2-fluoro-3,5-dimethoxyphenyl moiety, which can be elaborated into larger, more complex structures mimicking or augmenting the properties of naturally occurring substances.

Fluorinated benzoic acids are critical intermediates in medicinal chemistry and drug discovery. uva.nleuropeanpharmaceuticalreview.com The presence of a fluorine atom can significantly enhance a drug's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic profile.

Numerous structurally similar compounds are used in the synthesis of active pharmaceutical ingredients (APIs). For example, 2-fluoro-5-methylbenzoic acid is a key building block for synthesizing benzoxazepinones, which act as highly potent and selective kinase inhibitors. ossila.com It is also used to prepare pyrimidinone derivatives for the treatment of chronic pain. ossila.com In another application, fluorine-containing benzoic acids serve as the starting material for novel antibacterial agents like Garenoxacin. google.com The development of new methods to create fluorinated scaffolds is an active area of research, highlighting the importance of these intermediates for accessing novel therapeutics. sciencedaily.combionity.comnus.edu.sg Given these precedents, this compound is a valuable intermediate for generating libraries of compounds for drug screening and for the synthesis of complex pharmaceutical scaffolds where its specific substitution pattern is required.

Table 1: Examples of Related Fluorinated Benzoic Acids in Pharmaceutical Synthesis

| Compound Name | Therapeutic Area/Target | Resulting Scaffold/Drug Class |

|---|---|---|

| 2-Fluoro-5-methylbenzoic acid | Oncology, Neurology | Kinase Inhibitors, Chronic Pain Therapeutics |

The applications of substituted benzoic acids extend to the field of specialty chemicals and materials. Benzoic acid derivatives are utilized as components in the synthesis of dyes and liquid crystals. justlonghealth.coma2bchem.com The rigid aromatic core of this compound, combined with its polar functional groups, makes it a candidate for incorporation into liquid crystal structures, where molecular shape and electronic properties are critical. Furthermore, related compounds are used as dye carriers for polyester fibers, demonstrating their utility in the textile and materials industry. justlonghealth.com

Role in Polymer Synthesis

Benzoic acid and its derivatives can be integrated into polymer structures to modify their physical and chemical properties. The carboxylic acid functionality allows the molecule to act as a monomer or a chain-terminating agent in condensation polymerization reactions, such as those used to produce polyesters and alkyd resins. justlonghealth.comresearchgate.net When used as a chain terminator in alkyd resins, benzoic acid can improve the gloss, hardness, and water resistance of the resulting coating. justlonghealth.com

Furthermore, benzoic acids can be grafted onto biopolymers like chitosan to enhance their solubility in organic solvents and improve their processability. mdpi.com Fluorinated polymers, synthesized from fluorinated monomers, are known for their unique surface properties, including low friction and chemical stability, making them suitable for specialized coatings and biomaterials. nih.gov this compound, with its reactive carboxyl group, could therefore be used as a monomer or additive to impart fluorinated characteristics to a wide range of polymer systems.

Development of Ligands for Metal Complexation

The carboxylate group of benzoic acid derivatives is an effective binding site for metal ions, enabling their use as ligands in coordination chemistry. The resulting metal-organic complexes have applications in catalysis, materials science, and chemical sensing.

Substituted benzoic acids readily form stable complexes with a variety of metal ions. The carboxylate group can coordinate to metal centers in several modes (monodentate, bidentate, bridging), leading to the formation of diverse structural architectures, including discrete molecules and extended coordination polymers. researchgate.net For instance, 3,5-dimethoxybenzoic acid, the non-fluorinated analogue of the target compound, has been used to synthesize luminescent lanthanide complexes. Other studies have detailed the synthesis of complexes with transition metals like zinc(II) and cadmium(II) using functionalized benzoic acids. nih.gov The presence of the fluorine and methoxy (B1213986) substituents on the this compound ring can influence the electronic properties of the ligand and, consequently, the photophysical or catalytic properties of the resulting metal complex.

Table 2: Research on Metal Complexes with Substituted Benzoic Acid Ligands

| Ligand | Metal Ion(s) | Application/Feature |

|---|---|---|

| 3,5-Dimethoxybenzoic acid | Lanthanides | Luminescence |

| 2,4-Bis-(triazol-1-yl)benzoic Acid | Zn(II), Cd(II) | Fluorescence, Chemical Sensing |

Characterization of Coordination Geometries and Bonding

Photochemical and Thermal Stability of Complexes

In the absence of synthesized and characterized coordination complexes involving this compound, there is no information regarding their photochemical and thermal stability.

Precursor for Advanced Functional Materials

While substituted benzoic acids can be precursors to various functional materials, there is no specific literature detailing the application of this compound in the development of azo dyes, colorants, or optoelectronic materials.

Azo Dyes and Colorants

The synthesis of azo dyes often involves the diazotization of an aromatic amine and subsequent coupling with an electron-rich aromatic compound. Although this compound could potentially be modified to participate in such reactions, there are no published reports of its use for creating azo dyes or colorants.

Optoelectronic Materials

The structural features of this compound, including its aromatic ring and functional groups, suggest a theoretical potential for its derivatives to be used in optoelectronic materials. However, there is no current research to support its application in this field.

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-3,5-dimethoxybenzoic acid, and how can regioselectivity challenges be addressed?

The synthesis typically involves fluorination and methoxylation of a benzoic acid precursor. A plausible route includes:

- Step 1 : Selective fluorination at the 2-position using electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange (Halex reaction) under catalytic conditions.

- Step 2 : Methoxylation at the 3- and 5-positions via nucleophilic aromatic substitution or copper-mediated coupling. Demethylation-protection strategies (e.g., BBr₃ for selective deprotection) may be required to avoid over-substitution . Regioselectivity is achieved using steric/electronic directing groups or temperature-controlled reactions. Analytical tools like NMR (¹⁹F and ¹H) and GC-MS confirm positional accuracy .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : HPLC with UV detection (λ ~254 nm) or LC-MS to assess purity (>95%).

- Spectroscopy :

- ¹H NMR: Methoxy protons appear as singlets (δ 3.8–4.0 ppm); aromatic protons show splitting patterns consistent with fluorine coupling (²JFH ~20 Hz).

- ¹⁹F NMR: A singlet near δ -110 ppm confirms the 2-fluoro substituent.

- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻, with fragmentation ions (e.g., m/z 183 for demethoxy loss) matching predicted patterns .

Advanced Research Questions

Q. What role do fluorine and methoxy substituents play in modulating the compound’s bioactivity and physicochemical properties?

- Lipophilicity : Fluorine increases logP (enhancing membrane permeability), while methoxy groups balance solubility via hydrogen bonding.

- Electron Effects : The electron-withdrawing fluorine at C2 reduces aromatic electron density, stabilizing intermediates in enzyme interactions. Methoxy groups at C3/C5 act as electron donors, influencing acidity (pKa ~2.8–3.2) and binding affinity .

- Biological Activity : Structural analogs (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid) show antibacterial and anti-inflammatory properties; fluorine may enhance metabolic stability in vivo .

Q. How can researchers resolve contradictions in reported biological data for fluorinated benzoic acid derivatives?

- Experimental Replication : Standardize assays (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) across multiple cell lines or enzyme isoforms.

- Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out isomer contamination.

- Meta-Analysis : Cross-reference datasets from PubChem, ECHA, and peer-reviewed studies (e.g., vs. 18) to identify trends in substituent-activity relationships .

Q. What computational strategies predict the interaction of this compound with target enzymes?

- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase). Focus on fluorine’s van der Waals interactions and methoxy groups’ hydrogen-bonding potential.

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields).

- QSAR Models : Correlate substituent parameters (Hammett σ, π values) with activity data from analogs (e.g., 3,5-difluoro derivatives in ) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses of this compound?

- Optimize Reaction Conditions : Screen catalysts (e.g., Pd/C for deprotection), solvents (DMF for polar intermediates), and temperatures.

- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates during methoxylation.

- Scale-Up Strategies : Employ flow chemistry for hazardous steps (e.g., fluorination) to improve safety and reproducibility .

Q. What advanced analytical techniques differentiate positional isomers (e.g., 2-fluoro vs. 4-fluoro derivatives)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.